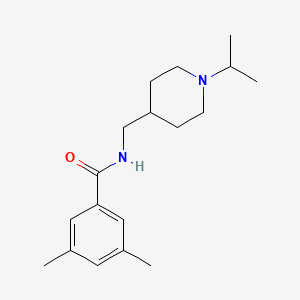
N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-isopropylpiperidin-4-yl)methyl)-3,5-dimethylbenzamide” is a chemical compound. The exact description of this compound is not available in the searched resources .
Synthesis Analysis
The synthesis of similar compounds, such as piperidine derivatives, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “(1-Isopropyl-piperidin-4-yl)-methyl-amine”, has been reported. It is a compound with a molecular formula of C9H20N2 and a molecular weight of 156.27 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the searched resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “(1-Isopropyl-piperidin-4-yl)-methyl-amine”, have been reported. It is a compound with a molecular formula of C9H20N2 and a molecular weight of 156.27 .
Scientific Research Applications
Chemical Properties and Synthesis :
Oxidation and Derivatives : A study on a similar anticonvulsant compound, N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, investigated its oxidation and the formation of derivatives like phthalimide and lactame (Adolphe-Pierre et al., 1998).
Structural Effects on Fluorescence : Research on trans-4-aminostilbene derivatives, including those with N-phenyl substituents similar to the compound , showed changes in fluorescence properties due to the introduction of these substituents (Yang, Chiou, & Liau, 2002).
Co-cyclization Reactions : A study on nitrogen-containing acetylenes, including N-prop-2-ynylbenzamide, investigated their co-cyclization reactions, which could be relevant for synthesizing complex structures (Duckworth et al., 1996).
Pharmacological Properties and Applications :
Synthesis of Labelled Compounds : The synthesis and characterization of a related compound, N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, were studied for its potential as a C-C chemokine receptor 1 (CCR1) antagonist (Hong et al., 2015).
Antimicrobial Studies : Research on compounds like [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones showed antimicrobial activities, highlighting the potential of similar structures in medicinal applications (Prakash, Pandiarajan, & Kumar, 2013).
Anticonvulsant Agents : A study on N-aryl isoxazolecarboxamide and N-isoxazolylbenzamide compounds revealed considerable anticonvulsant activity, which might be relevant for compounds with similar structures (Lepage et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13(2)20-7-5-16(6-8-20)12-19-18(21)17-10-14(3)9-15(4)11-17/h9-11,13,16H,5-8,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKHHCXLWPSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

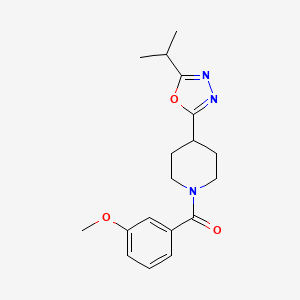
![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2584137.png)
![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)
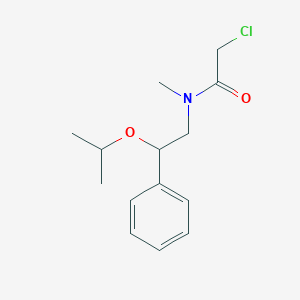

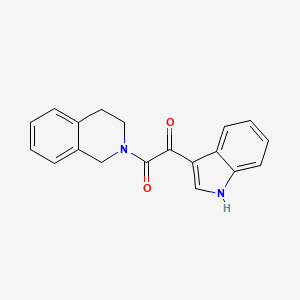
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B2584143.png)

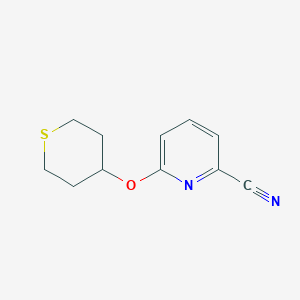
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2584151.png)

